molecular formula C19H17NO4 B2975416 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate CAS No. 131317-32-3

4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate

Cat. No.: B2975416
CAS No.: 131317-32-3
M. Wt: 323.348
InChI Key: JUDYCZJTGIMVGQ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a complex organic compound that features a methacrylate group attached to a phenyl ring, which is further connected to a bicyclic structure containing a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps:

    Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of an appropriate anhydride with an amine, forming the bicyclic structure.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where the bicyclic structure is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Methacrylation: The final step involves the esterification of the phenyl ring with methacrylic acid or its derivatives under acidic or basic conditions to form the methacrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the dioxoisoindoline moiety, potentially converting them to alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides, permanganates, and chromium-based reagents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a monomer in the synthesis of polymers. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in materials science.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential as drug delivery systems or as components in biomedical devices due to their biocompatibility and functional versatility.

Industry

Industrially, the compound is used in the production of specialty polymers and coatings. Its ability to form cross-linked networks makes it suitable for applications requiring durable and resilient materials.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate exerts its effects is largely dependent on its application. In polymer chemistry, its methacrylate group undergoes free radical polymerization, forming long polymer chains. The bicyclic structure provides rigidity and stability to the resulting polymer.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl methacrylate: Lacks the methano bridge, resulting in different mechanical properties.

    4-(1,3-Dioxoisoindolin-2-yl)phenyl methacrylate: Simpler structure with potentially different reactivity and polymerization behavior.

Uniqueness

The presence of the methano bridge in 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-m

Properties

IUPAC Name

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-7-5-13(6-8-14)20-17(21)15-11-3-4-12(9-11)16(15)18(20)22/h3-8,11-12,15-16H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDYCZJTGIMVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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